Cas no 84772-12-3 (O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride)

O-(3,4-Dichloro-benzyl)hydroxylamine hydrochloride is a specialized organic compound featuring a hydroxylamine group functionalized with a 3,4-dichlorobenzyl moiety. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications, particularly in the preparation of heterocycles and as a versatile intermediate in medicinal chemistry. The dichlorinated aromatic ring contributes to its reactivity in nucleophilic substitutions and coupling reactions. This compound is valued for its role in constructing pharmacologically active scaffolds, including oxime derivatives and N-alkylated hydroxylamines. Its well-defined structure and consistent purity ensure reliable performance in research and industrial synthesis. Proper handling under controlled conditions is recommended due to its reactive nature.
O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride structure
84772-12-3 structure
Product name:O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride
CAS No:84772-12-3
MF:C7H7Cl2NO
MW:192.042579889297
MDL:MFCD11594385
CID:2099777
PubChem ID:2764016

O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride
    • O-(3,4-Dichlorobenzyl)hydroxylamine
    • MFCD11594385
    • SY281728
    • SCHEMBL992105
    • Hydroxylamine, O-[(3,4-dichlorophenyl)methyl]-
    • CHEMBL3766001
    • O-[(3,4-dichlorophenyl)methyl]hydroxylamine
    • DB-361481
    • A1-37007
    • 84772-12-3
    • AKOS006238305
    • MDL: MFCD11594385
    • Inchi: InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2
    • InChI Key: OVMBDDNTFJQHST-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 190.9904692g/mol
  • Monoisotopic Mass: 190.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 2.5

O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1195659-1g
O-(3,4-Dichlorobenzyl)hydroxylamine
84772-12-3 95%
1g
$715 2025-02-21
eNovation Chemicals LLC
Y1195659-1g
O-(3,4-Dichlorobenzyl)hydroxylamine
84772-12-3 95%
1g
$715 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594367-1g
O-(3,4-dichlorobenzyl)hydroxylamine
84772-12-3 98%
1g
¥7020.00 2024-07-28
eNovation Chemicals LLC
Y1195659-1g
O-(3,4-Dichlorobenzyl)hydroxylamine
84772-12-3 95%
1g
$715 2024-07-19

O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride Related Literature

Additional information on O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride

Comprehensive Overview of O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride (CAS No. 84772-12-3)

O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride (CAS No. 84772-12-3) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical research, agrochemical development, and synthetic chemistry. With the increasing demand for high-purity intermediates in drug discovery, this compound has garnered significant attention due to its unique structural properties and reactivity. Researchers and industries are actively exploring its potential in designing novel bioactive molecules, making it a hot topic in modern chemical synthesis.

The molecular structure of O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride features a benzyl group substituted with two chlorine atoms at the 3rd and 4th positions, coupled with a hydroxylamine moiety. This configuration enables it to participate in various key reactions, such as nucleophilic substitutions and redox processes, which are critical for constructing complex molecular frameworks. Its hydrochloride salt form enhances stability and solubility, making it a preferred choice for laboratory and industrial applications.

In recent years, the compound has been linked to advancements in antimicrobial and antifungal agent development, aligning with global efforts to combat drug-resistant pathogens. Searches for "CAS 84772-12-3 uses" and "O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride synthesis" have surged, reflecting growing interest in its mechanistic pathways and scalable production methods. Additionally, its role in cross-coupling reactions and catalysis has been highlighted in peer-reviewed studies, further solidifying its importance in organic chemistry.

From a sustainability perspective, the compound's synthesis has been optimized to reduce waste and improve atom economy, addressing environmental concerns in chemical manufacturing. Queries like "green synthesis of CAS 84772-12-3" and "eco-friendly hydroxylamine derivatives" underscore the industry's shift toward greener alternatives. Furthermore, its compatibility with flow chemistry techniques has opened new avenues for continuous production, meeting the demands of high-throughput screening in drug development.

Quality control and analytical characterization of O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. The compound's CAS registry number (84772-12-3) serves as a universal identifier, facilitating accurate documentation and regulatory compliance across global supply chains.

In conclusion, O-(3,4-Dichloro-benzyl)Hydroxylamine Hydrochloride (CAS No. 84772-12-3) exemplifies the intersection of innovation and practicality in chemical research. Its multifaceted applications, coupled with evolving synthetic methodologies, position it as a valuable building block for future scientific breakthroughs. As interest in tailored organic intermediates grows, this compound will undoubtedly remain at the forefront of cutting-edge chemistry.

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